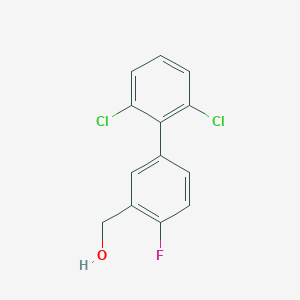
(2',6'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the reaction of 2’,6’-dichloro-4-fluoro-biphenyl with a suitable methanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, and the product is purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as aldehydes, carboxylic acids, and substituted biphenyls.
Wissenschaftliche Forschungsanwendungen
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is used in several scientific research applications, including:
Chemistry: As a precursor for synthesizing other complex organic compounds.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- (2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is unique due to its specific combination of chlorine, fluorine, and methanol groups, which confer distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H9Cl2FO |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
[5-(2,6-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-2-1-3-11(15)13(10)8-4-5-12(16)9(6-8)7-17/h1-6,17H,7H2 |
InChI-Schlüssel |
XJNWDGDQJHUVHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)F)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

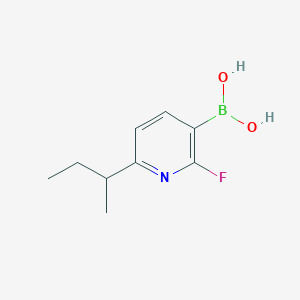

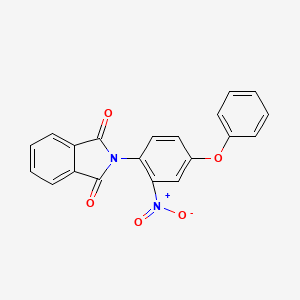
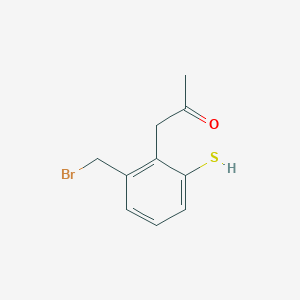
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)
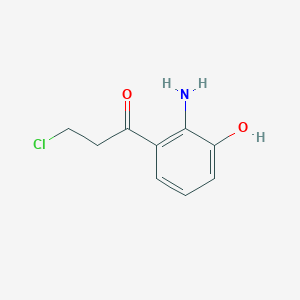


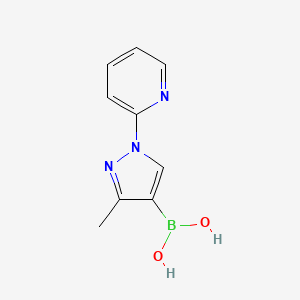
![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
